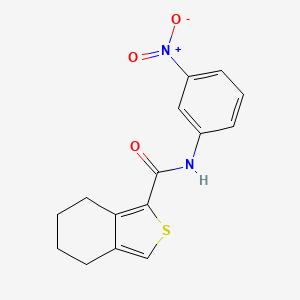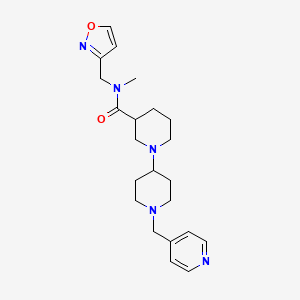![molecular formula C26H21N3O5 B5287692 4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B5287692.png)
4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid is a complex organic compound that features a benzimidazole moiety, a cyano group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the benzimidazole derivative is reacted with a suitable vinyl halide in the presence of a palladium catalyst.
Attachment of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Methoxyphenyl Group Addition: The methoxyphenyl group can be added via an etherification reaction, where the benzimidazole derivative is reacted with a methoxyphenol in the presence of a base.
Final Coupling: The final step involves coupling the intermediate with benzoic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the cyano group to yield amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s benzimidazole core is known for its biological activity, making it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid is not fully understood. it is believed to interact with various molecular targets due to its structural features:
Benzimidazole Moiety: This part of the molecule can interact with DNA or enzymes, potentially inhibiting their function.
Cyano Group: The cyano group can participate in hydrogen bonding or act as an electrophile in biochemical reactions.
Methoxyphenyl Group: This group can enhance the compound’s lipophilicity, aiding in its cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds such as benzimidazole, 2-aminobenzimidazole, and 5,6-dimethylbenzimidazole share the benzimidazole core.
Cyano-Substituted Compounds: Compounds like 2-cyanoacetamide and 2-cyanopyridine have similar cyano groups.
Methoxyphenyl Derivatives: Compounds such as 4-methoxyphenol and 2-methoxybenzoic acid share the methoxyphenyl group.
Uniqueness
4-({4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}methyl)benzoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the benzimidazole core, cyano group, and methoxyphenyl group in a single molecule allows for diverse interactions and applications that are not typically observed in simpler compounds.
Propiedades
IUPAC Name |
4-[[4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c1-32-20-8-9-21-22(13-20)29-25(28-21)19(14-27)11-17-5-10-23(24(12-17)33-2)34-15-16-3-6-18(7-4-16)26(30)31/h3-13H,15H2,1-2H3,(H,28,29)(H,30,31)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRVGVQQXWSOCW-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(ETHYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5287611.png)


![(1R*,2R*,6S*,7S*)-4-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5287636.png)
![1-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-pyridin-3-ylethane-1,2-dione](/img/structure/B5287637.png)
![2-(1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B5287644.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5287645.png)
![ethyl 4-[3-benzoyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5287663.png)
![2-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenol](/img/structure/B5287671.png)


![ethyl 3-methyl-5-{[(5-methyl-3-thienyl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5287686.png)
![6-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5287704.png)
![4-{2-[(3-methyl-2-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5287717.png)
